molecular formula C33H35N3O7 B10776986 5-[2-Acetylamino-2-(1-biphenyl-4-ylmethyl-2-oxo-azepan-3-ylcarbamoyl)-ethyl]-2-carboxymethyl-benzoic acid

5-[2-Acetylamino-2-(1-biphenyl-4-ylmethyl-2-oxo-azepan-3-ylcarbamoyl)-ethyl]-2-carboxymethyl-benzoic acid

Cat. No.: B10776986
M. Wt: 585.6 g/mol
InChI Key: CEKLBQMULVLLTD-VMPREFPWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RU85053 involves multiple steps, starting from the appropriate alpha-amino acids. The key steps include the formation of peptide bonds between the amino acids and subsequent modifications to introduce functional groups that enhance its binding affinity to target proteins. The reaction conditions typically involve the use of coupling reagents, protecting groups, and solvents that facilitate the formation of the desired dipeptide structure .

Industrial Production Methods

Industrial production of RU85053 would likely involve large-scale peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. These methods allow for the efficient and scalable production of dipeptides with high purity and yield. The choice of method depends on factors such as the complexity of the peptide sequence and the desired scale of production .

Chemical Reactions Analysis

Types of Reactions

RU85053 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of RU85053 include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are optimized to achieve the desired products with high efficiency .

Major Products Formed

The major products formed from the reactions of RU85053 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with enhanced binding affinity, while reduction reactions may produce reduced forms with altered biological activity .

Scientific Research Applications

Mechanism of Action

RU85053 exerts its effects by binding to specific molecular targets, such as the proto-oncogene tyrosine-protein kinase Src. The binding of RU85053 to the SH2 domain of Src involves the formation of a complex hydrogen-bond network within the phospho-tyrosine pocket. This interaction inhibits the activity of Src, thereby modulating signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

RU85053 is unique in its ability to bind to the SH2 domain of Src with high affinity. Similar compounds include other dipeptides and peptide-based inhibitors that target signaling proteins. Some of these compounds include:

Properties

Molecular Formula

C33H35N3O7

Molecular Weight

585.6 g/mol

IUPAC Name

5-[(2S)-2-acetamido-3-oxo-3-[[(3S)-2-oxo-1-[(4-phenylphenyl)methyl]azepan-3-yl]amino]propyl]-2-(carboxymethyl)benzoic acid

InChI

InChI=1S/C33H35N3O7/c1-21(37)34-29(18-23-12-15-26(19-30(38)39)27(17-23)33(42)43)31(40)35-28-9-5-6-16-36(32(28)41)20-22-10-13-25(14-11-22)24-7-3-2-4-8-24/h2-4,7-8,10-15,17,28-29H,5-6,9,16,18-20H2,1H3,(H,34,37)(H,35,40)(H,38,39)(H,42,43)/t28-,29-/m0/s1

InChI Key

CEKLBQMULVLLTD-VMPREFPWSA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC(=C(C=C1)CC(=O)O)C(=O)O)C(=O)N[C@H]2CCCCN(C2=O)CC3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

CC(=O)NC(CC1=CC(=C(C=C1)CC(=O)O)C(=O)O)C(=O)NC2CCCCN(C2=O)CC3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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